Dilithium glycerophosphate

Description

Properties

IUPAC Name |

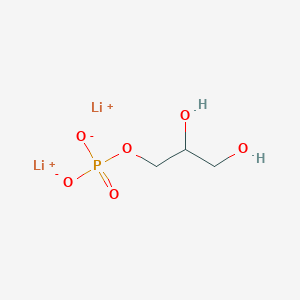

dilithium;2,3-dihydroxypropyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9O6P.2Li/c4-1-3(5)2-9-10(6,7)8;;/h3-5H,1-2H2,(H2,6,7,8);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZJVSRKZXGLAMI-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].C(C(COP(=O)([O-])[O-])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Li2O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00926559 | |

| Record name | Dilithium 2,3-dihydroxypropyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00926559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1300-23-8 | |

| Record name | Dilithium glycerophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001300238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dilithium 2,3-dihydroxypropyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00926559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dilithium glycerophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.708 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism

The process begins with the condensation of glycerol (C₃H₅(OH)₃) and phosphoric acid (H₃PO₄) under vacuum to form glycerophosphoric acid. Subsequent neutralization with lithium hydroxide (LiOH) yields the dilithium salt:

Vacuum conditions (650–700 mmHg) facilitate water removal, shifting equilibrium toward ester formation.

Procedure and Parameters

Key steps and conditions from the patent include:

The product meets specifications such as ≤0.002% heavy metals (Pb) and 35.5% glycerophosphate content.

Optimized Industrial Synthesis

Modern adaptations of the traditional method enhance purity and yield for pharmaceutical-grade this compound.

Vacuum Distillation Refinement

Industrial setups incorporate fractional distillation under vacuum (≤700 mmHg) to isolate intermediates, reducing byproducts like diglycerophosphates. This step improves the final product’s lithium stoichiometry, critical for consistency in drug formulations.

Lithiation Control

Precise pH monitoring during neutralization ensures complete conversion to the dilithium species. Excess LiOH is avoided to prevent lithium carbonate formation, which compromises purity. Post-neutralization, ultrafiltration removes residual ions, achieving ≥99% purity.

Alternative Synthesis Routes

Solvent-Free Mechanochemical Synthesis

Emerging methods employ ball milling to react glycerol with lithium phosphate (Li₃PO₄):

This approach eliminates solvents, reducing waste and energy consumption. Preliminary data show 85% yield within 2 hours, though scalability remains under investigation.

Enzymatic Catalysis

Phospholipase D enzymes catalyze glycerol phosphorylation using lithium-containing substrates. While eco-friendly, this method faces challenges in enzyme stability and cost, limiting industrial adoption.

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Traditional Esterification | 78–85% | 95–99% | High | Low |

| Mechanochemical | 80–85% | 90–92% | Moderate | Moderate |

| Enzymatic | 60–70% | 98% | Low | High |

Quality Control and Characterization

Chromatographic Analysis

Gas chromatography-mass spectrometry (GC-MS) with trimethylsilyl derivatization verifies structural integrity. Peaks at m/z 299 (glycerophosphate-TMS) and 211 (lithium adducts) confirm successful synthesis.

Chemical Reactions Analysis

Types of Reactions: Dilithium glycerophosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form lithium phosphate and other oxidation products.

Reduction: It can be reduced under specific conditions to yield glycerol and lithium phosphate.

Substitution: The lithium ions in this compound can be substituted with other cations in exchange reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Cation exchange resins or solutions of other metal salts can facilitate substitution reactions.

Major Products Formed:

Oxidation: Lithium phosphate and oxidized glycerol derivatives.

Reduction: Glycerol and lithium phosphate.

Substitution: Various metal glycerophosphates depending on the substituting cation.

Scientific Research Applications

Chemistry

- Reagent in Reactions : Dilithium glycerophosphate serves as a reagent in various chemical reactions, facilitating the synthesis of other lithium compounds.

- Precursor for Lithium Compounds : Its role as a precursor is critical in developing lithium-based materials used in batteries and other applications.

Biology

- Cellular Processes : The compound is studied for its potential influence on cellular signaling pathways. Lithium ions released from this compound can inhibit enzymes such as glycogen synthase kinase-3 (GSK-3), which is crucial for mood regulation and neuroprotection .

- Impact on Neurodegenerative Diseases : Research indicates that lithium can ameliorate symptoms in models of neurodegenerative diseases, such as Niemann-Pick C1 disease, by reducing neuroinflammation and promoting neuronal survival .

Medicine

- Therapeutic Effects : this compound is investigated for its potential in treating mood disorders and neurodegenerative diseases. Studies have shown that lithium treatment can significantly increase serine phosphorylation of GSK-3β in human peripheral blood mononuclear cells, indicating its therapeutic relevance .

- Bone Regeneration : The compound has been associated with enhanced osteogenesis, particularly when used in conjunction with calcium phosphate cement in bone repair applications. This effect is mediated through the activation of the Wnt/β-catenin signaling pathway, promoting osteoblast proliferation and differentiation .

Case Study 1: Lithium and GSK-3 Inhibition

A study demonstrated that lithium treatment leads to increased phosphorylation of GSK-3β in human cells, supporting its role as a therapeutic target for mood stabilization. This finding emphasizes the biochemical mechanism through which this compound may exert its effects on mood disorders .

Case Study 2: Neuroprotective Effects in Mouse Models

In experiments with Niemann-Pick C1 mouse models, lithium treatment improved ataxia symptoms and extended survival rates. Histological analyses revealed reduced cerebellar atrophy and inflammation, suggesting that this compound could be beneficial in managing neurodegenerative conditions .

Case Study 3: Bone Healing Enhancement

Pilot studies indicated that lithium-doped calcium phosphate cement accelerates bone regeneration by activating the Wnt/β-catenin pathway. This application highlights the potential for this compound in orthopedic medicine, particularly for patients with osteoporosis or fractures .

Mechanism of Action

The mechanism of action of dilithium glycerophosphate involves the release of lithium ions, which can interact with various molecular targets and pathways. Lithium ions are known to inhibit enzymes such as glycogen synthase kinase-3 (GSK-3) and inositol monophosphatase (IMP), which play crucial roles in cellular signaling and metabolism. By modulating these enzymes, this compound can influence various physiological processes, including mood regulation and neuroprotection.

Comparison with Similar Compounds

Potassium Glycerophosphate (CAS: 1319-69-3)

- Molecular Formula : C₃H₇K₂O₆P

- Applications : Widely used as a buffering agent in cell cultures and enzyme assays. It serves as a substrate for phosphatases and participates in metabolic energy pathways .

- Key Differences : Potassium’s larger ionic radius reduces charge density compared to lithium, leading to weaker ion-dipole interactions in aqueous solutions. This results in higher solubility for potassium glycerophosphate in polar solvents compared to dilithium glycerophosphate .

Sodium Glycerophosphate

Other Lithium-Containing Phosphates

Lithium Dihydrogen Phosphate (CAS: 13453-80-0)

- Molecular Formula : H₂LiO₄P

- Applications : Primarily used in lithium-ion battery electrolytes and ceramic production.

- Key Differences : Unlike this compound, this compound lacks the glycerol backbone, resulting in simpler coordination chemistry and higher thermal stability. Its safety profile requires stringent handling due to risks of respiratory irritation .

Isopentenyl Phosphate Dilithium Salt

- Structure : Contains a 3-methyl-3-butenyl phosphate group.

- Applications: Critical in archaeal isoprenoid biosynthesis pathways. Its enzymatic interactions differ due to the hydrophobic isopentenyl chain, which this compound lacks .

Dilithium 1,4-Phenylenebis((trifluoromethylsulfonyl)amide) (Li₂-PDFSA)

- Molecular Formula : C₁₄H₈F₆Li₂N₂O₄S₄

- Redox Potential: ~3.9 V vs. Li/Li⁺, suitable for high-voltage cathodes in organic lithium-ion batteries.

- Key Differences : The triflimide anion in Li₂-PDFSA enhances oxidative stability compared to the phosphate group in this compound, making it more suited for energy storage applications .

Dilithium (1,4-Phenylene Dicyanamide) (Li₂-PDCA)

- Molecular Formula : C₈H₄Li₂N₄

- Conductivity : Exhibits higher ionic conductivity due to delocalized charge on the dicyanamide moiety. This compound, in contrast, has localized charges on the phosphate group, limiting its use in conductive materials .

Data Tables

Table 1: Structural and Physicochemical Properties

Table 2: Electrochemical Comparison

| Compound | Redox Potential (V vs. Li/Li⁺) | Conductivity (S/cm) | Stability in Air |

|---|---|---|---|

| Li₂-PDFSA | 3.9 | 1.2 × 10⁻³ | High |

| This compound | N/A | <1 × 10⁻⁶ | Moderate |

Biological Activity

Dilithium glycerophosphate (DLGP) is a compound that has garnered interest in the fields of biochemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound is a lithium salt of glycerophosphoric acid. Its structure can be represented as follows:

This compound is known for its role in cellular metabolism, particularly in energy production and signaling pathways.

-

Calcium Signaling Modulation :

- DLGP has been shown to influence calcium signaling pathways in cells. Specifically, it enhances store-operated calcium entry (SOCE) through the upregulation of ORAI channels and STIM proteins in megakaryocytes. This modulation is crucial for various cellular functions, including platelet activation and immune responses .

- Antioxidant Properties :

-

Gene Expression Regulation :

- Research indicates that DLGP can upregulate specific transcription factors such as NFAT5, which plays a significant role in cellular responses to stress and inflammation. The modulation of gene expression by DLGP suggests its potential therapeutic applications in conditions characterized by dysregulated calcium signaling and oxidative stress .

Table 1: Summary of Biological Activities of this compound

| Biological Activity | Mechanism | References |

|---|---|---|

| Calcium Signaling Modulation | Upregulation of ORAI channels | , |

| Antioxidant Activity | Reduction of ROS | , |

| Gene Expression Regulation | Activation of NFAT5 | , |

Case Studies

-

Platelet Function and Calcium Dynamics :

A study investigated the effects of β-glycerophosphate (a structural analogue) on human megakaryocytes, revealing that exposure to β-glycerophosphate increased the expression of calcium channels (ORAI1-3) and enhanced SOCE. This finding suggests that DLGP may similarly affect platelet function through calcium signaling pathways, which are critical for hemostasis . -

Antioxidative Effects in Cellular Models :

In vitro studies demonstrated that DLGP significantly reduced oxidative damage in cultured cells exposed to oxidative stress. The compound's ability to scavenge free radicals was quantified using assays such as DPPH and ABTS, showing a dose-dependent response .

Q & A

Q. What are the established synthesis protocols for dilithium glycerophosphate, and how are purity and structural integrity validated?

this compound synthesis typically involves controlled phosphorylation of glycerol derivatives under alkaline conditions. Key steps include stoichiometric control of lithium ions and phosphate groups, followed by purification via ion-exchange chromatography . Structural validation requires nuclear magnetic resonance (NMR) for functional group identification (e.g., phosphate resonance at δ 0.5–1.5 ppm in P NMR) and mass spectrometry (MS) for molecular weight confirmation. Purity assessment employs elemental analysis (e.g., lithium content via atomic absorption spectroscopy) and high-performance liquid chromatography (HPLC) with refractive index detection .

Q. Which analytical techniques are optimal for quantifying this compound in complex biological matrices?

Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF/MS) is recommended for high sensitivity and specificity, particularly in metabolomic studies . Isotopic labeling (e.g., C or H) can enhance detection limits in tracer experiments. For enzymatic assays, spectrophotometric methods measuring glycerophosphate dehydrogenase activity (e.g., NADH oxidation at 340 nm) are effective .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s role in lipid metabolism across different disease models?

Contradictions may arise from variations in experimental models (e.g., cell lines vs. animal tissues) or assay conditions (pH, cofactor availability). To address this:

- Perform dose-response studies to establish concentration-dependent effects.

- Use pathway enrichment analysis (e.g., KEGG) to contextualize findings within glycerophosphate and ether lipid metabolism networks .

- Validate results with orthogonal methods (e.g., siRNA knockdown of target enzymes) to confirm mechanistic relevance .

Q. What computational approaches predict this compound’s interaction with metabolic enzymes, and how do these models align with empirical data?

Molecular docking simulations (e.g., AutoDock Vina) can model binding affinities to enzymes like glycerophosphate dehydrogenase. Key parameters include:

Q. What experimental designs are optimal for studying this compound’s isotopic tracer distribution in dynamic metabolic flux analysis?

Use C-labeled this compound in pulse-chase experiments combined with gas chromatography-mass spectrometry (GC-MS) to track carbon flux through glycolysis and lipid synthesis pathways. Key considerations:

- Ensure isotopic purity (>98%) to minimize background noise.

- Model flux rates using software like INCA or OpenFLUX, integrating time-resolved metabolite concentrations .

Methodological Guidelines

- Data Reproducibility : Document reaction conditions (e.g., pH, temperature) rigorously, as minor deviations can alter phosphate group reactivity .

- Ethical Compliance : For human-derived samples, ensure GDPR compliance in data anonymization and storage, particularly in multi-institutional studies .

- Critical Analysis : Apply Benjamini-Hochberg correction to metabolomic datasets to reduce false discovery rates in pathway analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.